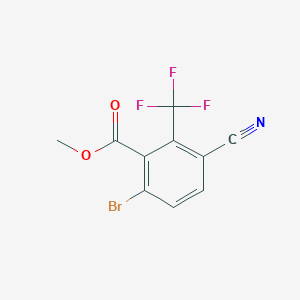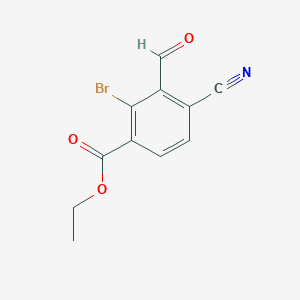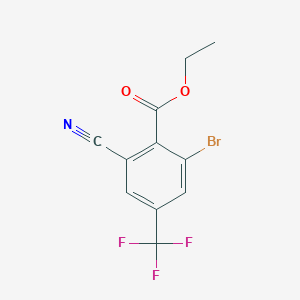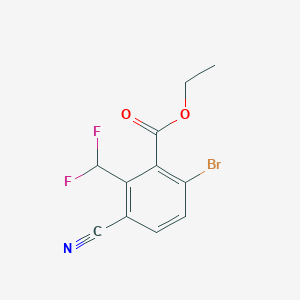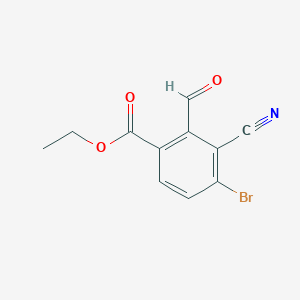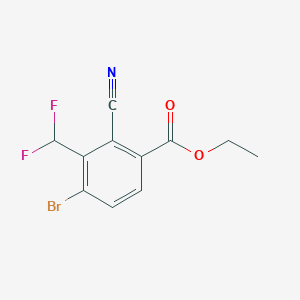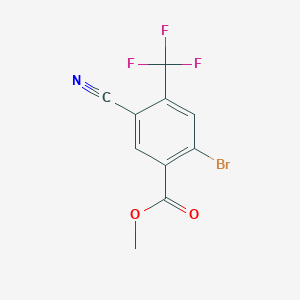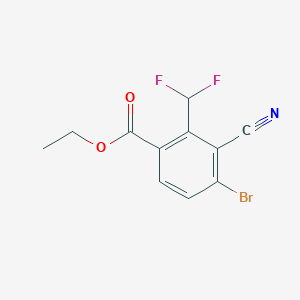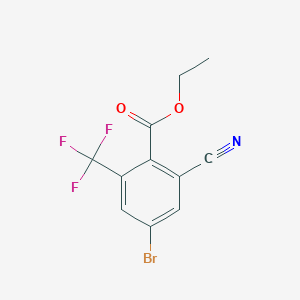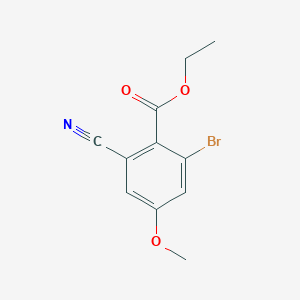
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride
説明
“2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride” is an organic compound that has gained attention due to its broad spectrum of biological properties, making it a potential candidate for drug discovery and development. It has a molecular weight of 302.2 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15N3O.2ClH.2H2O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H;2*1H2 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties were not found in the available resources.科学的研究の応用
Synthesis and Biological Activities A variety of pyrimidine derivatives, including structures similar to 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride, have been synthesized and evaluated for their biological activities. These compounds have been explored for their potential as anti-amnesiant agents, showcasing effects on memory activity in vivo. For instance, certain derivatives demonstrated significant effectiveness in enhancing spontaneous working memory activity in mouse models (Leflemme et al., 2005).
Plant Growth Stimulation Research indicates that certain pyrimidine derivatives exhibit pronounced plant growth-stimulating effects. Preliminary biological screening of synthesized compounds revealed significant stimulation of plant growth, emphasizing the potential agricultural applications of these compounds (Pivazyan et al., 2019).
Neurological Applications The exploration of pyrimidine derivatives in neurological applications has yielded promising results. Compounds with structures akin to 2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride have been assessed for their role as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting pathological routes in conditions like Alzheimer's Disease. Specific derivatives have been identified as potent and selective inhibitors, showcasing the potential therapeutic benefits of these compounds in neurological disorders (Mohamed et al., 2011).
Anti-inflammatory and Analgesic Properties Studies have indicated that certain pyrimidine derivatives possess notable anti-inflammatory and analgesic activities. The nature of substituents on the pyrimidine core was found to significantly influence these activities, highlighting the medicinal chemistry applications of these compounds (Muralidharan et al., 2019).
Coordination Chemistry In coordination chemistry, pyrimidine derivatives have been utilized to study selective coordination to metal ions like zinc. This research provides insights into the molecular structures and interaction patterns of these compounds, contributing to the understanding of their chemical properties and potential applications in material science (Klein et al., 2014).
Phosphodiesterase Inhibition Certain pyrimidine derivatives have been identified as potent inhibitors of phosphodiesterase (PDE9A), with implications for treating cognitive disorders. These inhibitors have been reported to elevate central cGMP levels in the brain and exhibit procognitive activity in rodent models, indicating their potential in addressing cognitive impairments and related conditions (Verhoest et al., 2012).
Safety and Hazards
特性
IUPAC Name |
2-methyl-4-(4-methylpiperidin-4-yl)-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.2ClH/c1-8-13-9(7-10(15)14-8)11(2)3-5-12-6-4-11;;/h7,12H,3-6H2,1-2H3,(H,13,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYUORCBUNUVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2(CCNCC2)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(4-methylpiperidin-4-yl)pyrimidin-4-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



